
2-Bromo-4-fluorobenzenesulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluorobenzenesulfonyl chloride can be synthesized through several methods. One common method involves the sulfonylation of 2-bromo-4-fluorobenzene with chlorosulfonic acid, followed by the reaction with thionyl chloride to form the sulfonyl chloride derivative . The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound hydrolyzes in the presence of water, forming 2-bromo-4-fluorobenzenesulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents used. For example, reacting with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .
Scientific Research Applications
Medicinal Chemistry
2-Bromo-4-fluorobenzenesulfonyl chloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological pathways makes it valuable for developing:
- Antibacterial Agents : The compound can interact with specific molecular targets, potentially leading to novel therapeutic agents.
- Enzyme Inhibitors : It is used to explore enzyme interactions and inhibition mechanisms, contributing to the development of drugs targeting specific metabolic pathways.
Organic Synthesis
The compound serves as a key building block in organic synthesis, particularly in the preparation of sulfonamides and other functionalized aromatic compounds. Its unique reactivity allows for:
- Nucleophilic Substitution Reactions : It can undergo reactions with amines, alcohols, and thiols to form various derivatives.
- Cross-Coupling Reactions : The compound has been employed in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules.
Case Study 1: Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives have shown potential as enzyme inhibitors that disrupt critical biochemical processes essential for pathogen survival.
Case Study 2: Synthesis of Novel Compounds
The compound has been used in synthesizing new classes of biologically active molecules. For example, N,N-dibenzyl derivatives synthesized from this compound exhibited promising antibacterial properties, highlighting its versatility in medicinal chemistry applications.
While this compound has promising applications, it is classified as hazardous due to its potential to cause severe skin burns, eye damage, and respiratory irritation upon exposure. Proper safety measures should be implemented when handling this compound in laboratory settings.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages . These reactions are crucial in modifying the chemical properties of target molecules, enabling their use in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the fluorine atom, which can influence its reactivity and applications.
2-Fluorobenzenesulfonyl chloride:
Uniqueness
2-Bromo-4-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and versatility in various chemical reactions . This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
2-Bromo-4-fluorobenzenesulfonyl chloride (CAS: 351003-45-7) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a reagent in the synthesis of biologically active compounds, particularly sulfonamides, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential applications in research and medicine.
The biological activity of this compound can be attributed to its electrophilic nature, particularly the sulfur atom in the sulfonyl chloride group. This characteristic allows it to react with nucleophiles such as amines, leading to the formation of sulfonamides. The general mechanism can be summarized as follows:
- Electrophilic Attack : The electrophilic sulfur atom is attacked by nucleophiles (e.g., amines).
- Formation of Sulfonamide : This reaction results in the formation of sulfonamide bonds, which are crucial for various biological activities.
- Modification of Biomolecules : The compound can modify proteins by sulfonylation, impacting their function and interactions within cellular pathways.
Cellular Effects
The interaction of this compound with biomolecules can significantly influence cellular processes:
- Protein Modification : It modifies key amino acid residues in proteins, such as tyrosine and lysine, through covalent bonding, which can alter enzyme activity and signaling pathways.
- Signal Transduction : Sulfonylation can affect signal transduction pathways, leading to changes in gene expression and cellular metabolism.
Pharmacokinetics
The compound is sensitive to moisture and hydrolyzes in aqueous environments, which can affect its stability and reactivity. This property must be considered when designing experiments or therapeutic applications.
Research Findings
Recent studies have highlighted the versatility of this compound in various applications:
- Synthesis of Biologically Active Compounds : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Antibiotic Activity : Compounds derived from sulfonamides exhibit significant antibacterial properties by inhibiting bacterial enzymes involved in folic acid synthesis .
Case Studies
- Sulfonamide Antibiotics : Research has demonstrated that sulfonamides derived from benzenesulfonyl chlorides effectively inhibit dihydropteroate synthase, a key enzyme in bacterial folate biosynthesis. This inhibition leads to bacteriostatic effects against various pathogens .
- Modification of Enzymatic Activity : In laboratory settings, this compound has been used to study enzyme kinetics by selectively modifying active site residues, providing insights into enzyme mechanisms and potential therapeutic targets .
Data Table: Biological Activities Associated with Sulfonamides
Compound Type | Biological Activity | Mechanism of Action |
---|---|---|
Sulfonamides | Antibacterial | Inhibition of dihydropteroate synthase |
Sulfonamides | Antiviral | Disruption of viral replication processes |
Protein Modifiers | Enzyme Inhibition | Covalent modification of active site residues |
Signal Modulators | Altered Gene Expression | Modification of transcription factors and signaling proteins |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-bromo-4-fluorobenzenesulfonyl chloride, and how can purity be optimized?
- Methodology : A common approach involves sulfonation and halogenation of substituted benzene derivatives. For example, thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF) is used to convert sulfonic acid intermediates to sulfonyl chlorides .
- Purity Optimization : Use inert gas storage to prevent hydrolysis, monitor reaction progress via thin-layer chromatography (TLC), and employ recrystallization or column chromatography for purification. Purity >95% (HPLC) is achievable with strict moisture control .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., bromine and fluorine positions via and NMR).
- Infrared Spectroscopy (IR) : Identify sulfonyl chloride (-SO₂Cl) stretching vibrations (~1370–1350 cm⁻¹ and 1180–1160 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular weight (273.50 g/mol) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- PPE Requirements : Impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of corrosive vapors.
- Emergency Measures : Immediate rinsing with water for eye/skin exposure and avoidance of inducing vomiting if ingested .
Advanced Research Questions
Q. How do competing side reactions (e.g., hydrolysis or halogen displacement) impact synthesis yield, and how can they be mitigated?
- Mechanistic Insight : Hydrolysis of the sulfonyl chloride group to sulfonic acid is a major side reaction under humid conditions. Bromine may also undergo nucleophilic substitution with polar aprotic solvents.
- Mitigation Strategies :
- Use anhydrous solvents (e.g., dry dichloromethane) and inert atmosphere (N₂/Ar).
- Optimize reaction temperature (e.g., controlled reflux at 70–80°C) to minimize decomposition .
- Yield Data : Example protocols report ~85% yield with 87% purity after purification .
Q. What are the challenges in using this compound as a precursor for Suzuki-Miyaura cross-coupling reactions?
- Key Issues :
- Steric Hindrance : Bulky sulfonyl groups may slow transmetallation.
- Electrophilicity : The electron-withdrawing sulfonyl chloride may deactivate the aryl bromide toward palladium catalysis.
- Solutions :
- Employ Pd(PPh₃)₄ with high ligand loading.
- Replace sulfonyl chloride with a stable sulfonate ester prior to coupling .
Q. How can computational modeling predict reactivity trends for derivatives of this compound?
- Approach : Density Functional Theory (DFT) calculations can model:
Properties
IUPAC Name |
2-bromo-4-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPWPFVLPNTOOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380815 | |
Record name | 2-Bromo-4-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-45-7 | |
Record name | 2-Bromo-4-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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